molecular formula C11H13N3O2 B13120707 2-Ethoxy-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

2-Ethoxy-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B13120707
M. Wt: 219.24 g/mol
InChI Key: LMXYPVUHASODLK-UHFFFAOYSA-N
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Description

3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 2-ethoxy-6-methylpyridine, can be synthesized through the alkylation of 2-methylpyridine with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the pyridine derivative with an appropriate nitrile oxide. This reaction is typically carried out under reflux conditions in a solvent such as toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes.

    Chemical Biology: Utilized as a probe to study biological processes involving pyridine and oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
  • (5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol

Uniqueness

3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H13N3O2/c1-4-15-11-9(6-5-7(2)12-11)10-13-8(3)16-14-10/h5-6H,4H2,1-3H3

InChI Key

LMXYPVUHASODLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C

Origin of Product

United States

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